

# "hexadecyl acrylate molecular weight and formula"

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An In-depth Technical Guide to Hexadecyl Acrylate: Properties, Synthesis, and Applications

**Hexadecyl acrylate**, also known as cetyl acrylate, is a long-chain alkyl acrylate monomer of significant interest in polymer science and materials development.[1] Its chemical structure, featuring a reactive acrylate group and a long, 16-carbon hydrophobic alkyl chain, imparts unique properties to the polymers derived from it.[2] This guide provides a comprehensive overview of its molecular characteristics, synthesis protocols, polymerization, and potential applications relevant to researchers, particularly in the field of drug development.

## **Core Molecular and Physical Properties**

**Hexadecyl acrylate** is formally the ester of acrylic acid and hexadecanol (cetyl alcohol).[2] Its key properties are summarized below.



Property	Value
Molecular Formula	C19H36O2[3][4][5][6]
Molecular Weight	296.49 g/mol [4][6] / 296.50 g/mol [3][7]
CAS Number	13402-02-3[2][3]
Appearance	White or colorless to light yellow powder, lump, or clear liquid[4][5]
Melting Point	24 °C[5][8]
Boiling Point	170 °C at 15 mm Hg[5][8]
Density	0.87 g/cm <sup>3</sup> [5][8]
Flash Point	178 °C[4][5]
Refractive Index	1.4480 - 1.4520[4][5]
Water Solubility	1.194 μg/L at 25 °C[4][5]

## **Synthesis of Hexadecyl Acrylate**

The primary method for synthesizing **hexadecyl acrylate** is through the esterification of acrylic acid with hexadecyl alcohol.[1] This reversible reaction is typically catalyzed by an acid to drive the formation of the ester.[1][9]

## **Experimental Protocol: Microwave-Assisted Direct Melting Esterification**

This method provides a rapid and high-yield synthesis route.[1]

### Materials:

- Hexadecyl alcohol (Cetyl alcohol)
- · Acrylic acid
- · p-Toluenesulfonic acid (PTSA) catalyst



- Hydroquinone (inhibitor to prevent premature polymerization)[9]
- Xylene (optional, as a solvent and for azeotropic removal of water)[9]
- 5% Sodium hydroxide (NaOH) solution
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or similar drying agent[9]

#### Procedure:

- Reactant Preparation: In a suitable reaction vessel, combine hexadecyl alcohol and acrylic acid. One study identified an optimal molar ratio of acrylic acid to hexadecyl alcohol as 1.3:1.0.[1]
- Catalyst and Inhibitor Addition: Add the p-toluenesulfonic acid catalyst (e.g., 0.7% of the total reactant weight) and a small amount of hydroquinone inhibitor.[1][9]
- Microwave Irradiation: Place the mixture in a microwave reactor. Irradiate at a power of 260
  W for 15 minutes.[1] This method has been shown to achieve a yield of up to 97.5%.[1]
- Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Wash the crude product with a 5% NaOH solution to neutralize the acidic catalyst and remove the inhibitor.[9]
- Washing and Drying: Wash the product with deionized water until the aqueous layer is neutral. Dry the organic layer over anhydrous K<sub>2</sub>CO<sub>3</sub> for 12 hours.[9]
- Purification: For high-purity product, the crude hexadecyl acrylate can be purified by vacuum distillation. The fraction is collected at a pressure of 20 Pa and a temperature of 148-150 °C, resulting in a high-purity waxy solid.[9]

## **Polymerization and Applications**

Hexadecyl acrylate readily undergoes free-radical polymerization to form homopolymers—poly(hexadecyl acrylate) (PHDA)—and can be copolymerized with other monomers like styrene or maleic anhydride.[1][9][10] The long hexadecyl side chain imparts distinct characteristics to the resulting polymers, such as flexibility, hydrophobicity, and softness, in contrast to the harder polymers derived from short-chain acrylates.[1][10]



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